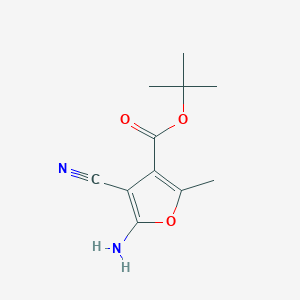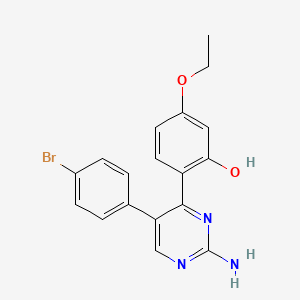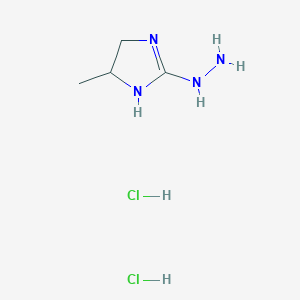![molecular formula C26H20N2O3S B2481032 N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2-naphthalen-1-ylacetamide CAS No. 476367-79-0](/img/structure/B2481032.png)
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2-naphthalen-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, closely related to the compound , involves direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile, showcasing a method for creating complex molecules with naphthalene and benzodioxol motifs (Younes et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray single crystallography, revealing solid-state properties and hydrogen bonding interactions. This indicates the intricate molecular interactions and the stability of such compounds (Younes et al., 2020).
Chemical Reactions and Properties
The colorimetric sensing of fluoride anions by a compound containing a 3,5-dinitrophenyl group, through a drastic color transition, highlights the chemical reactivity and the potential application of these compounds in sensing technologies. This behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).
Physical Properties Analysis
The analysis of related compounds through UV-Vis absorption and NMR analyses provides insights into the physical characteristics of such molecules. The incorporation of different functional groups affects the molecule's colorimetric and physical properties, as demonstrated by their application in fluoride anion detection (Younes et al., 2020).
Chemical Properties Analysis
Density Functional Theory (DFT) calculations on related compounds have been used to predict the stability, chemical reactivity, and other parameters, showcasing the compound's chemical properties and the influence of its molecular structure on its behavior (Younes et al., 2020).
Applications De Recherche Scientifique
Colorimetric Sensing of Fluoride Anions
The chemical compound N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2-naphthalen-1-ylacetamide and its derivatives have been studied for their colorimetric sensing capabilities. Specifically, a derivative containing a 3,5-dinitrophenyl group exhibited a notable color transition in response to fluoride anions in a solution, offering a potential application in the naked-eye detection of fluoride anions. This sensing behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, making these compounds promising for environmental monitoring and diagnostic applications (Younes et al., 2020).
Antimicrobial and Antiproliferative Activities
A series of derivatives, including the core structure of N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2-naphthalen-1-ylacetamide, have been synthesized and evaluated for their biological properties. These compounds have shown interesting biological properties, including antimicrobial and antiproliferative activities. For instance, certain derivatives demonstrated significant inhibitory effects on HCT-116 cancer cells, highlighting their potential as therapeutic agents in cancer treatment (Mansour et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Unfortunately, specific future directions for this compound are not available in the literature .
Propriétés
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O3S/c1-16-21(14-27)26(32-24(16)12-17-9-10-22-23(11-17)31-15-30-22)28-25(29)13-19-7-4-6-18-5-2-3-8-20(18)19/h2-11H,12-13,15H2,1H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATULNHIVIJZSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CC2=CC=CC3=CC=CC=C32)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2-naphthalen-1-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

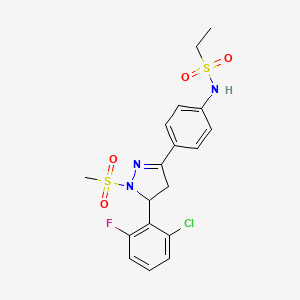
![methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B2480953.png)
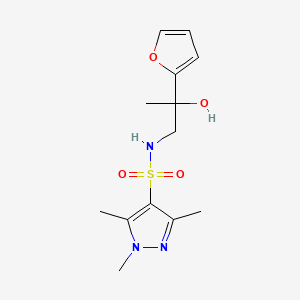

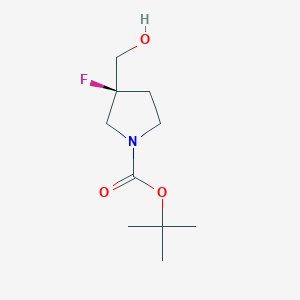

![5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480960.png)
![N-(2,5-dimethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480962.png)

